2-((tert-Butoxycarbonyl)amino)propanoic acid
CAS No.: 3744-87-4
VCID: VC21537365
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((tert-Butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-alanine, is a derivative of the amino acid alanine. It is widely used in organic synthesis and peptide chemistry due to its protective group properties. The tert-butoxycarbonyl (Boc) group is a popular protecting group for amines, which can be easily removed under acidic conditions, making it a versatile tool in the synthesis of peptides and other nitrogen-containing compounds. StereochemistryThe compound exists in both D- and L- forms, with the D-form being relevant in certain biological contexts such as bacterial cell walls, while the L-form is more commonly found in proteins . The racemic mixture (DL-form) is often used in synthetic applications. Synthesis2-((tert-Butoxycarbonyl)amino)propanoic acid can be synthesized by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent. This reaction introduces the tert-butoxycarbonyl group, protecting the amine functionality of alanine. Applications
Chemical Identifiers
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3744-87-4 | ||||||||||
Product Name | 2-((tert-Butoxycarbonyl)amino)propanoic acid | ||||||||||
Molecular Formula | C8H15NO4 | ||||||||||
Molecular Weight | 189.21 g/mol | ||||||||||
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||||
Standard InChI | InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | ||||||||||
Standard InChIKey | QVHJQCGUWFKTSE-UHFFFAOYSA-N | ||||||||||
SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C | ||||||||||
Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C | ||||||||||
Synonyms | 3744-87-4;BOC-DL-ALANINE;Boc-DL-Ala-OH;2-((tert-Butoxycarbonyl)amino)propanoicacid;2-[(tert-butoxycarbonyl)amino]propanoicacid;2-N-BOC-AMINO-PROPIONICACID;n-(tert-butoxycarbonyl)alanin;2-tert-Butoxycarbonylamino-propionicacid;2-(tert-butoxycarbonylamino)propanoicacid;2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;2-([(tert-Butoxy)carbonyl]amino)propanoicacid;2-{[(tert-butoxy)carbonyl]amino}propanoicacid;N-(tert-Butoxycarbonyl)alanine;NSC108686;PubChem11985;ACMC-209dgd;ACMC-1BJGN;AC1Q2BKR;AC1Q5XPT;ACMC-209pb1;AC1L6KC1;SCHEMBL148100;ARONIS023306;CTK3I5827;N-tert-Butoxycarbonyl-DL-alanine | ||||||||||
PubChem Compound | 268471 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume